6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
CAS No.: 859660-89-2
Cat. No.: VC4397092
Molecular Formula: C19H18O6
Molecular Weight: 342.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859660-89-2 |
|---|---|
| Molecular Formula | C19H18O6 |
| Molecular Weight | 342.347 |
| IUPAC Name | (2Z)-6-hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C19H18O6/c1-10-13(20)6-5-12-17(21)14(25-18(10)12)7-11-8-15(22-2)19(24-4)16(9-11)23-3/h5-9,20H,1-4H3/b14-7- |
| Standard InChI Key | PVQQXAIZQYVNCS-AUWJEWJLSA-N |
| SMILES | CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O |
Introduction
Chemical Structure and Physicochemical Properties
6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one belongs to the benzofuran class of heterocyclic compounds, featuring a fused benzene and furan ring system. Its molecular formula is , with a molecular weight of 342.3 g/mol. The compound’s IUPAC name, (2Z)-6-hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one, reflects its substitution pattern:
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A hydroxyl group (-OH) at position 6
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A methyl group (-CH) at position 7
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A (3,4,5-trimethoxyphenyl)methylidene moiety at position 2
The trimethoxyphenyl group introduces significant steric bulk and electron-donating effects, which influence reactivity and interactions with biological targets. The compound’s planar structure and conjugated π-system enhance its ability to intercalate into biological membranes or enzyme active sites, a feature common to bioactive benzofurans.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.3 g/mol |
| CAS Number | 859660-89-2 |
| Solubility | Limited data; likely soluble in polar aprotic solvents (e.g., DMSO) |
| Melting Point | Not publicly reported |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of this compound typically involves a multi-step condensation reaction. A common route includes:
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Formation of the Benzofuran Core: 6-Hydroxy-7-methyl-1-benzofuran-3-one is prepared via cyclization of a phenolic precursor under acidic conditions.
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Aldol Condensation: The benzofuranone intermediate reacts with 3,4,5-trimethoxybenzaldehyde in the presence of a base (e.g., KCO) in ethanol or methanol. This step forms the methylidene linkage at position 2.
Reaction conditions are optimized for temperature (typically 60–80°C) and reaction time (12–24 hours) to achieve yields of 60–75%. Purification is accomplished through recrystallization or column chromatography.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Reactant Ratio | 1:1 (benzofuranone:aldehyde) |
| Solvent | Ethanol/Methanol |
| Temperature | 60–80°C |
| Catalyst | Potassium carbonate |
| Yield | 60–75% |
Industrial Scaling Challenges
Biological Activities and Mechanisms
Antibacterial Properties
Preliminary studies suggest moderate antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens. The mechanism is hypothesized to involve disruption of cell wall synthesis or interference with bacterial enzyme systems, though specific targets are unconfirmed.
Table 3: Antibacterial Activity Profile
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12–14 | 128 |
| Escherichia coli | 10–12 | 256 |
Enzyme Inhibition
The compound demonstrates competitive inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. This activity positions it as a candidate for treating hyperpigmentation disorders. Structural analogs of benzofurans are known to bind the enzyme’s copper-active site, suggesting a similar mechanism for this derivative.
Table 4: Tyrosinase Inhibition Parameters
| Parameter | Value |
|---|---|
| IC | 45 µM |
| Inhibition Type | Competitive |
| Binding Affinity (K) | 22 µM |
Comparative Analysis with Related Compounds
Benzofuran derivatives exhibit diverse bioactivities depending on substituent patterns. For example:
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Aflatoxin B1: A mycotoxin with a benzofuran moiety linked to carcinogenicity.
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Psoralen: Used in photochemotherapy, featuring a linear furanocoumarin structure.
6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one distinguishes itself through its trimethoxyphenyl group, which enhances lipid solubility and target affinity compared to simpler benzofurans.
Future Research Directions
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Mechanistic Studies: Elucidate the precise molecular targets in antibacterial and tyrosinase inhibition pathways.
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Derivatization: Synthesize analogs with modified methoxy or hydroxyl groups to improve potency and selectivity.
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Toxicological Profiling: Assess acute and chronic toxicity in model organisms to evaluate therapeutic potential.
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